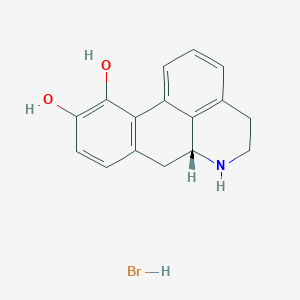

R(-)-Norapomorphine hydrobromide

Description

Historical Perspectives of Aporphine (B1220529) Derivatives in Central Nervous System Research

The history of aporphine derivatives in CNS research is closely linked to the study of apomorphine (B128758). nih.gov Although its name suggests a connection to morphine, apomorphine does not bind to opioid receptors. wikipedia.orgmdpi.com It was first synthesized in 1869 from morphine and was initially used for its emetic properties. taylorandfrancis.com Early experiments suggested that apomorphine's effects were centered on the nervous system. nih.gov In the mid-20th century, its potential for treating Parkinson's disease was first investigated, noting its ability to rapidly improve motor symptoms. taylorandfrancis.com However, significant side effects hampered its widespread use until the development of antiemetics like domperidone (B1670879) in the 1970s. taylorandfrancis.com

The discovery of apomorphine's dopaminergic activity was a pivotal moment, leading to its recognition as a non-selective dopamine (B1211576) agonist that activates both D1-like and D2-like receptor families. mdpi.com This understanding spurred further research into other aporphine alkaloids and their potential as CNS agents. researchgate.net For instance, bulbocapnine, a naturally occurring aporphine, was found to be a partial dopamine agonist, though less potent than apomorphine. frontiersin.org The exploration of various aporphine derivatives has revealed a broad spectrum of pharmacological activities, including interactions with serotonin (B10506) and adrenergic receptors, highlighting the complex and multifaceted nature of this class of compounds in neuropharmacology. nih.govmdpi.com

R(-)-Norapomorphine Hydrobromide within the Context of Dopaminergic Agents

R(-)-Norapomorphine hydrobromide is a derivative of apomorphine and is recognized as a dopamine agonist. ontosight.ai Dopamine agonists are compounds that stimulate dopamine receptors in the brain and are crucial in the therapeutic management of neurological and psychiatric conditions such as Parkinson's disease and schizophrenia. ontosight.aisigmaaldrich.com The dopaminergic system, which utilizes dopamine as its primary neurotransmitter, is fundamental for regulating movement, motivation, and reward. ontosight.ai

Dopamine receptors are broadly classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). sigmaaldrich.com R(-)-Norapomorphine, like its parent compound apomorphine, exhibits activity at these receptors. ontosight.ai Specifically, the R-configuration of norapomorphine (B1212033) is considered the biologically active form. ontosight.ai The essential structural features of aporphines for dopaminergic activity include the biphenyl (B1667301) unit, an 11-hydroxy substitution, N-alkylation, and the C-6α (R) configuration. researchgate.net Research has shown that N-n-propyl substitution on the norapomorphine structure can enhance activity at the D2 receptor. researchgate.net

The study of R(-)-Norapomorphine and its analogs has contributed significantly to understanding the structure-activity relationships of dopaminergic agents. For example, N-n-propyl-norapomorphine (NPA) has been shown to be a highly potent stimulant of dopamine autoreceptors, which are presynaptic receptors that regulate the synthesis and release of dopamine. nih.gov This highlights the nuanced effects that different aporphine derivatives can have within the dopaminergic system.

Evolution of Research Focus on Aporphine Scaffolds

The research focus on aporphine scaffolds has evolved considerably over the years. Initially centered on the pharmacological effects of naturally occurring alkaloids, the field has progressed to the rational design and synthesis of novel derivatives with specific and improved therapeutic profiles. researchgate.netnih.gov The aporphine framework is now widely recognized as a versatile platform for developing selective or multi-target directed ligands (MTDLs) for various CNS targets. nih.govresearchgate.net

This evolution has been driven by a deeper understanding of the neurochemical basis of CNS disorders and advancements in medicinal chemistry. Researchers have systematically modified the aporphine core to explore how different substituents at various positions influence receptor affinity and functional activity. researchgate.netresearchgate.net This has led to the identification of aporphine derivatives that act as agonists or antagonists at not only dopamine receptors (D1, D2, D5) but also at serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and adrenergic (α/β) receptors. nih.govresearchgate.net

The ability to create bivalent ligands, where two aporphine units are linked together, has provided valuable tools for investigating the dimerization of G-protein coupled receptors like the dopamine D2 receptor. rsc.org This advanced research direction demonstrates the ongoing utility of the aporphine scaffold in exploring complex pharmacological concepts. The continued exploration of aporphine-based compounds holds promise for the development of novel therapeutics for a wide range of neurological and psychiatric conditions. nih.govgrafiati.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWZBLODKWJOU-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of R(-)-Norapomorphine Hydrobromide Precursors

The creation of R(-)-Norapomorphine hydrobromide hinges on the precise construction of its chiral core. This involves sophisticated synthetic routes to establish the correct three-dimensional arrangement of the aporphine (B1220529) ring system, which is fundamental to its biological activity.

Approaches to Chiral Aporphine Ring Systems

The aporphine alkaloid structure is characterized by a 4H-dibenzo[de,g]quinoline ring system. acs.org The synthesis of the chiral aporphine core can be approached through several strategic disconnections of the target molecule. A common and biosynthetic-based approach involves the use of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediates. The crucial C-ring formation is then achieved through various cyclization reactions, including phenolic couplings, Pschorr reactions, photochemical reactions, acid-catalyzed cyclizations, and palladium-catalyzed reactions. nih.gov

Another effective strategy relies on benzyne (B1209423) chemistry. This method involves a [4+2] cycloaddition between a 1-methylene-1,2,3,4-tetrahydroisoquinoline intermediate and a suitable aryne precursor. This approach is considered highly convergent, allowing for the efficient assembly of the aporphine scaffold. nih.gov

Enantioselective Pathways to the (6aR)-Configuration

Achieving the specific (6aR)-configuration of norapomorphine (B1212033) is critical for its potent dopaminergic activity. acs.org Several enantioselective methods have been developed to ensure the formation of this desired stereoisomer. One prominent strategy involves the use of chiral catalysts in key synthetic steps. For instance, the Noyori asymmetric reduction of a dihydroisoquinoline intermediate can establish the stereogenic center at C1, which then directs the stereochemistry of the subsequent ring closure to form the (6aR)-aporphine. researchgate.net

Another approach utilizes chiral starting materials derived from natural sources. For example, the synthesis can begin from D-(-)-tartaric acid to induce asymmetry at the C-1 position of the isoquinoline (B145761) system. This chiral aldehyde can then be elaborated through a series of reactions to construct the aporphine ring with the correct (6aR) stereochemistry.

Derivatization Strategies for N-Substituted Norapomorphines

Modification of the nitrogen atom of the norapomorphine scaffold is a key strategy for modulating its pharmacological profile, including its affinity and selectivity for different dopamine (B1211576) receptor subtypes.

N-Alkylation and Related Modifications

The introduction of various alkyl groups at the nitrogen atom of norapomorphine has been extensively studied to understand the structure-activity relationships at dopamine receptors. nih.gov The N-n-propyl group, for instance, has been shown to be optimal for high affinity at D2 receptors. acs.org A series of N-substituted analogs of (R)-(-)-norapomorphine have been synthesized and evaluated, revealing that the electronic, steric, and lipophilic properties of the N-alkyl side chain are crucial for affinity and selectivity. nih.gov For example, branching of the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl derivatives, leads to a significant reduction in D2 affinity and activity, likely due to steric hindrance. nih.gov Conversely, N-cyclopropylmethyl and N-allyl substitutions can maintain or even enhance D2 agonist activity. nih.gov

The synthesis of these N-alkylated derivatives is typically achieved by reacting norapomorphine with the corresponding alkyl halide or by reductive amination.

Introduction of Functional Groups for Pharmacological Modulation

Beyond simple alkylation, the introduction of various functional groups onto the N-substituent or other parts of the norapomorphine molecule allows for fine-tuning of its pharmacological properties. For example, the incorporation of fluorine atoms into the N-alkyl side chain, as in N-trifluoroethyl and N-pentafluoropropyl derivatives, dramatically decreases affinity for dopamine receptors. This is attributed to the reduced basicity of the nitrogen atom, which hinders its ability to be protonated at physiological pH, a proposed requirement for high-affinity receptor binding. nih.gov

Esterification of the hydroxyl groups, particularly at the 11-position, has been explored to create prodrugs with improved bioavailability and extended half-life. researchgate.netresearchgate.net Furthermore, the introduction of substituents on the A-ring of the aporphine nucleus, such as methoxy (B1213986) or halogen groups, can significantly influence D2 receptor affinity and selectivity. nih.gov For instance, a 2-hydroxy or 2-methoxy group in combination with an N-n-propyl substituent leads to exceptionally high D2 affinity and selectivity over D1 receptors. nih.gov

Table 1: Dopamine Receptor Affinities of N-Substituted Norapomorphine Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | N-Substituent | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity |

|---|---|---|---|---|

| R(-)-Norapomorphine | H | - | - | - |

| R(-)-N-Ethylnorapomorphine | Ethyl | - | High | - |

| R(-)-N-n-Propylnorapomorphine (R(-)-NPA) | n-Propyl | High | 0.17 | High |

| R(-)-N-Isopropylnorapomorphine | Isopropyl | Low | Reduced | - |

| R(-)-N-Isobutylnorapomorphine | Isobutyl | Low | Reduced | - |

| R(-)-N-Cyclopropylmethylnorapomorphine | Cyclopropylmethyl | - | High | - |

| R(-)-N-Allylnorapomorphine | Allyl | - | High | - |

| R(-)-N-Trifluoroethylnorapomorphine | Trifluoroethyl | Low | Low | - |

| R(-)-N-Pentafluoropropylnorapomorphine | Pentafluoropropyl | Low | Low | - |

| R(-)-2-Hydroxy-N-n-propylnorapomorphine | n-Propyl (with 2-OH) | 917 | 0.053 | 17300 |

| R(-)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | n-Propyl (with 2-OCH3) | 1780 | 0.17 | 10500 |

Radiochemical Synthesis of R(-)-Norapomorphine Analogs for Research Probes

Radiolabeled analogs of R(-)-Norapomorphine are invaluable tools for in vivo imaging of dopamine receptors using techniques like Positron Emission Tomography (PET). nih.gov The synthesis of these probes involves the incorporation of positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the norapomorphine scaffold. researchgate.netnih.govmdpi.com

The radiosynthesis of these tracers must be rapid and efficient due to the short half-lives of the isotopes (¹¹C: ~20.4 minutes; ¹⁸F: ~109.8 minutes). nih.gov A common strategy for synthesizing ¹¹C-labeled norapomorphine analogs is through N-alkylation using a radiolabeled alkylating agent, such as [¹¹C]methyl iodide or [¹¹C]propionyl chloride. researchgate.netnih.gov For example, (-)-[¹¹C]N-propyl-norapomorphine ((-)-[¹¹C]NPA) has been synthesized by reacting norapomorphine with [¹¹C]propionyl chloride followed by reduction. nih.gov This tracer has shown high uptake in D2 receptor-rich regions of the brain. nih.gov

Another approach involves the O-methylation of a suitable precursor with a ¹¹C-labeled methylating agent. For instance, [¹¹C]MNPA has been synthesized by the direct O-methylation of (R)-2-hydroxy-NPA using [¹¹C]methyl iodide. researchgate.net To achieve this, a protected precursor, (R)-(-)-2-hydroxy-10,11-acetonide-N-n-propylnoraporphine, is often used to ensure regioselective methylation at the desired position. researchgate.net

For the introduction of ¹⁸F, a precursor molecule with a suitable leaving group is often reacted with [¹⁸F]fluoride. The development of fluorinated aporphine analogs is of great interest due to the longer half-life of ¹⁸F, which allows for more complex imaging protocols. mdpi.com For example, [¹⁸F]MCL-524, a fluorinated aporphine derivative, has been synthesized for PET imaging of the high-affinity state of the D2 receptor. mdpi.com

Table 2: Examples of Radiochemically Synthesized R(-)-Norapomorphine Analogs

| Radiotracer | Radionuclide | Precursor | Radiosynthetic Method | Application |

|---|---|---|---|---|

| (-)-[¹¹C]N-Propyl-norapomorphine ((-)-[¹¹C]NPA) | ¹¹C | Norapomorphine | N-acylation with [¹¹C]propionyl chloride followed by reduction | PET imaging of D2 receptors |

| [¹¹C]MNPA | ¹¹C | (R)-(-)-2-hydroxy-10,11-acetonide-N-n-propylnoraporphine | O-methylation with [¹¹C]methyl triflate followed by deprotection | PET imaging of D2/D3 receptors |

| [¹⁸F]MCL-524 | ¹⁸F | Tosylated precursor (MCL-556) | Nucleophilic aliphatic ¹⁸F-fluorination followed by deprotection | PET imaging of the high-affinity state of D2 receptors |

Data compiled from multiple sources. researchgate.netnih.govmdpi.com

Carbon-11 Labeling Techniques for N-Methylnorapomorphine

The synthesis of N-methylnorapomorphine labeled with Carbon-11, commonly referred to as ¹¹C-NPA, is a key process for creating PET radioligands to study dopamine D2/3 receptors. snmjournals.org The most prevalent and direct method for this transformation is the N-methylation of the secondary amine of the R(-)-Norapomorphine precursor using a ¹¹C-labeled methylating agent. umich.edu

The process begins with the production of Carbon-11 in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. nih.gov The resulting radionuclide is typically obtained as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). These primary precursors are then rapidly converted into more reactive methylating agents, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

The radiolabeling reaction involves the nucleophilic attack of the nitrogen atom on the R(-)-Norapomorphine precursor onto the electrophilic ¹¹C-methyl group of the labeling agent. While the methylation of some aniline (B41778) nitrogens can require harsh conditions, specialized techniques using activating groups or optimized conditions allow this reaction to proceed efficiently. umich.edu The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a base to facilitate the methylation. The entire synthesis, including purification by High-Performance Liquid Chromatography (HPLC), must be completed rapidly due to the short 20.4-minute half-life of Carbon-11. snmjournals.org

Table 1: Key Parameters for Carbon-11 Labeling of N-Methylnorapomorphine

| Parameter | Description |

|---|---|

| Precursor | R(-)-Norapomorphine |

| Radionuclide | Carbon-11 (¹¹C) |

| Primary ¹¹C Species | [¹¹C]CO₂ or [¹¹C]CH₄ |

| Labeling Agent | [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) |

| Reaction Type | N-methylation |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| Key Challenge | Rapid synthesis and purification due to the short half-life of ¹¹C (20.4 min) |

Fluorine-18 Labeling Strategies for R(-)-Norapomorphine Derivatives

The longer half-life of Fluorine-18 (109.8 minutes) compared to Carbon-11 makes it a more practical radionuclide for many PET imaging applications, allowing for longer synthesis times and distribution to facilities without an on-site cyclotron. snmjournals.orgneurosci.cn Labeling strategies for R(-)-Norapomorphine derivatives typically involve multi-step syntheses and the introduction of an ¹⁸F-fluoroalkyl group rather than direct fluorination of the aromatic core.

The most common approach is nucleophilic substitution using no-carrier-added [¹⁸F]fluoride. nih.gov This process involves reacting a precursor molecule, which has been chemically modified to include a good leaving group such as a tosylate or mesylate, with an activated [¹⁸F]fluoride-cryptand complex. researchgate.net

A representative example is the synthesis of (R)-(−)-2-[¹⁸F]fluoroethoxy-N-n-propylnorapomorphine ([¹⁸F]MCL-524), an ¹⁸F-labeled apomorphine (B128758) derivative. snmjournals.orgsemanticscholar.org The synthesis of such derivatives generally follows these key steps:

Precursor Synthesis: A precursor is synthesized from R(-)-Norapomorphine. This often involves protecting the sensitive catechol hydroxyl groups and attaching an alkyl chain with a terminal leaving group (e.g., tosyloxyethyl) to either a hydroxyl oxygen or the amine nitrogen. researchgate.net

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which is typically activated with a phase-transfer catalyst like Kryptofix 222 (K2.2.2) and a base such as potassium carbonate (K₂CO₃). The reaction is conducted in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures, typically between 85°C and 150°C. researchgate.netsemanticscholar.orgiaea.org

Deprotection: Following the successful incorporation of ¹⁸F, any protecting groups on the catechol are removed, often using acidic conditions. semanticscholar.org

Purification: The final radiolabeled product is purified, usually via preparative HPLC, to ensure high radiochemical purity before formulation for injection. semanticscholar.orguni-mainz.de

Table 2: General Strategy for Fluorine-18 Labeling of R(-)-Norapomorphine Derivatives

| Parameter | Description |

|---|---|

| Strategy | Nucleophilic substitution on a modified precursor |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Labeling Agent | [¹⁸F]Fluoride (typically as K[¹⁸F]F or Cs[¹⁸F]F) |

| Precursor Type | Norapomorphine derivative with an alkyl chain terminated by a leaving group (e.g., tosylate, mesylate) |

| Catalyst System | Phase-transfer catalyst (e.g., Kryptofix 222) and a base (e.g., K₂CO₃) |

| Reaction Conditions | 85-150 °C in a polar aprotic solvent (e.g., MeCN, DMF) |

| Post-Labeling Steps | Deprotection of protecting groups (if present) and HPLC purification |

Stereochemistry and Enantiomeric Pharmacological Profiles

Significance of the (6aR)-Configuration for Dopamine (B1211576) Receptor Binding

The specific spatial arrangement of atoms, or configuration, at the chiral center designated as 6a is paramount for effective interaction with dopamine receptors. Research across the aporphine (B1220529) class of compounds has consistently demonstrated that the (6aR)-configuration is essential for significant dopaminergic activity. This configuration is a key feature for both receptor binding and subsequent activation.

Studies on various aporphine derivatives have reinforced this principle, showing that the (6aR) stereoisomer is markedly preferred for binding at dopamine receptor sites. The R-configuration is considered the biologically active form of norapomorphine (B1212033), responsible for its characteristic dopamine agonist effects. This structural requirement highlights the precise geometric fit needed between the ligand (the drug molecule) and the receptor's binding pocket for a pharmacological response to be initiated.

Differential Pharmacological Activity of R(-) and S(+) Enantiomers

The two enantiomers of norapomorphine, R(-) and S(+), exhibit profoundly different pharmacological profiles. This divergence is a classic example of stereoselectivity in drug action, where the biological system can clearly distinguish between the two mirror-image forms. The R(-) enantiomer is responsible for the compound's dopamine agonist activity, while the S(+) enantiomer not only lacks significant agonist effects but actively opposes them.

Evidence shows that a racemic mixture (a 1:1 mixture of both enantiomers) is less than half as potent as the pure R(-) isomer. oup.com This is because the S(+) enantiomer acts as a dopamine receptor antagonist, effectively blocking the action of the R(-) isomer at the receptor site. oup.com

Binding affinity, often expressed as an inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. While specific binding data for the enantiomers of norapomorphine itself are not extensively detailed in publicly available literature, data from its close and well-studied analog, N-n-propyl-norapomorphine (NPA), provides a clear illustration of stereoselective binding. The R(-) enantiomer of NPA consistently shows a much higher affinity for dopamine receptors than its S(+) counterpart.

For instance, studies on cortical and striatal D2 dopamine receptors demonstrate that the active isomer, (-)-N-n-propylnorapomorphine, possesses a much higher affinity for these sites than its inactive (+)-enantiomer. pnas.org This pronounced difference in affinity underscores the importance of the (6aR)-configuration for effective receptor interaction. The R(-) enantiomer fits snugly into the receptor's binding site, leading to a strong and stable interaction, whereas the S(+) enantiomer does not bind as effectively.

The following table presents binding affinity data for the enantiomers of N-propyl-norapomorphine (NPA), a close structural analog of norapomorphine, at high-affinity states of dopamine D1 and D2 receptors.

| Compound | Dopamine D1 (High Affinity) Kᵢ (nM) | Dopamine D2 (High Affinity) Kᵢ (nM) |

|---|---|---|

| R(-)-N-propyl-norapomorphine (NPA) | 1 ± 0.2 | 0.18 ± 0.03 |

| S(+)-N-propyl-norapomorphine (NPA) | Significantly higher (lower affinity) | Significantly higher (lower affinity) |

Data derived from studies on N-propyl-norapomorphine, a close analog of norapomorphine. The term "Significantly higher" indicates that the affinity is much lower than the corresponding R(-) enantiomer, as established in qualitative studies. pnas.org

The most critical functional difference between the norapomorphine stereoisomers lies in their intrinsic activity at the dopamine receptor. An agonist is a compound that binds to and activates a receptor, producing a biological response. In contrast, an antagonist binds to a receptor but does not activate it, instead blocking the receptor from being activated by an agonist. acs.org

R(-)-Norapomorphine is a dopamine receptor agonist. Its binding to dopamine D1 and D2 receptors initiates a cellular signaling cascade similar to that of the endogenous neurotransmitter, dopamine. This agonist action is the basis of its pharmacological effects.

Molecular Pharmacology and Dopamine Receptor Interactions

Agonist Activity and Receptor State Modulation

R(-)-Norapomorphine and its analogs act as agonists at dopamine (B1211576) receptors, meaning they activate the receptor to elicit a biological response. This agonist activity is intricately linked to the conformational state of the receptor.

Dopamine receptors, as G-protein coupled receptors (GPCRs), can exist in two primary states: a high-affinity state for agonists and a low-affinity state. nih.govresearchgate.netrug.nl The high-affinity state is the functional form of the receptor that is coupled to a G-protein, while the low-affinity state is uncoupled. nih.govrug.nl Agonists like (-)-N-Propyl-norapomorphine (NPA) preferentially bind to the high-affinity state of the D2 receptor. nih.govresearchgate.net This selectivity is significant, with NPA showing a more than 50-fold higher affinity for the high-affinity state compared to the low-affinity state. nih.gov

| Affinity State | Dissociation Constant (Kd) | Reference |

|---|---|---|

| High-Affinity (Khigh) | 0.07–0.4 nM | nih.gov |

| Low-Affinity (Klow) | 20–200 nM | nih.gov |

This differential binding is a hallmark of agonist behavior and is crucial for their ability to activate the receptor and initiate downstream signaling cascades. researchgate.netrug.nl

The activation of dopamine receptors by agonists such as R(-)-Norapomorphine derivatives initiates a cascade of intracellular events mediated by G-proteins. wikipedia.orgnih.gov As a D2-like receptor agonist, it promotes the coupling of the receptor to inhibitory G-proteins (Gi/o). nih.govnih.gov This interaction leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein. wikipedia.orgplos.org Subsequently, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins. wikipedia.orgnih.gov For D2-like receptors, this typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov This mechanism is fundamental to the signal transduction of dopamine receptors and underlies the pharmacological effects of agonists. nih.govmdpi.com

Competitive Binding Studies with Other Dopaminergic Ligands

Competitive binding studies are essential for characterizing the affinity and selectivity of ligands for their receptors. In these assays, the binding of a radiolabeled ligand is measured in the presence of increasing concentrations of an unlabeled competitor drug. rug.nl Such studies have been instrumental in determining the binding profiles of R(-)-Norapomorphine derivatives.

For instance, the binding of the D2/D3 agonist radiotracer [3H]NPA is more sensitive to competition from endogenous dopamine than the antagonist radiotracer [11C]raclopride. researchgate.net This is because as an agonist, [3H]NPA preferentially binds to the high-affinity, G-protein coupled state of the receptor, which is more susceptible to displacement by the endogenous agonist, dopamine. researchgate.net In these competitive binding experiments, ligands like haloperidol (B65202) are often used to define the level of non-specific binding. rug.nl These studies provide a quantitative measure of a ligand's affinity (Ki value) and are crucial for understanding its interaction with the receptor in a complex biological system.

Structure Activity Relationships Sar of R Norapomorphine Derivatives

Impact of N-Substitution on Dopamine (B1211576) Receptor Affinity and Selectivity

Research into a series of N-substituted analogues of (R)-(-)-norapomorphine has elucidated the optimal structural requirements for the N-alkyl side chain to achieve high affinity for D2 dopamine receptors. nih.gov Generally, an N-n-propyl substitution is recognized for improving D2 receptor activity. acs.org

Studies have demonstrated that optimal D2 and agonist-site affinity is achieved with specific N-substituents. nih.gov Compounds with N-propyl, N-ethyl, N-allyl, or N-cyclopropylmethyl groups exhibit the highest affinity and agonist activity. nih.gov In contrast, branching of the N-alkyl side chain leads to a significant reduction in D2 affinity and activity, which is attributed to steric hindrance within the receptor's binding site. nih.gov For instance, the N-isopropyl and N-isobutyl derivatives show markedly lower affinity compared to their straight-chain counterparts. nih.gov While these N-substituted compounds display a range of affinities for the D2 receptor, nearly all analogues show relatively low affinity for D1 receptor sites. nih.gov

The following table summarizes the relative D2 receptor affinities for a series of N-substituted norapomorphine (B1212033) derivatives based on published research findings. nih.gov

| Compound | N-Substituent | Relative D2 Receptor Affinity |

| 1 | -H (Norapomorphine) | Moderate |

| 2 | -CH₃ (Apomorphine) | High |

| 3 | -CH₂CH₃ (N-ethyl) | Very High |

| 4 | -CH₂CH₂CH₃ (N-propyl) | Very High |

| 5 | -CH(CH₃)₂ (N-isopropyl) | Low |

| 6 | -CH₂CH(CH₃)₂ (N-isobutyl) | Low |

| 7 | -CH₂-cyclopropyl (N-cyclopropylmethyl) | Very High |

| 8 | -CH₂CH=CH₂ (N-allyl) | Very High |

This table is a representation of qualitative findings from cited research. nih.gov "Very High" indicates optimal affinity in the studied series.

The electronic and steric properties of the N-substituent are critical determinants of receptor interaction. nih.gov The basicity of the nitrogen atom is a proposed requirement for high-affinity binding to dopamine receptors, as it allows the nitrogen to be cationic at physiological pH. nih.gov Introducing highly electronegative atoms, such as fluorine, to the N-alkyl chain can drastically reduce this basicity. nih.gov For example, N-trifluoroethyl and N-pentafluoropropyl derivatives of norapomorphine exhibit low affinity for all dopamine receptor sites and lack agonistic activity. nih.gov This is because the electron-withdrawing fluorine atoms decrease the nitrogen's ability to carry a positive charge, thereby weakening its interaction with the receptor. nih.gov

Steric bulk is another major factor. As noted previously, branched alkyl chains like isopropyl and isobutyl significantly diminish D2 receptor affinity due to steric clashes within the binding pocket. nih.gov This suggests that the binding site for the N-substituent is sterically constrained, favoring linear chains or small cyclic structures like cyclopropylmethyl that fit optimally. nih.gov

Modifications to the Aporphine (B1220529) Nucleus and their Pharmacological Consequences

Alterations to the tetracyclic aporphine nucleus itself also lead to significant changes in pharmacological activity. These modifications can range from substitutions on the aromatic A and D rings to changes in the core stereochemistry. nih.govnih.govmdpi.com

The biphenyl (B1667301) unit, the 6aR configuration, and particularly the 10,11-dihydroxy (catechol) moiety on the D-ring are recognized as essential features for significant dopaminergic activity. acs.org Methylation of these hydroxyl groups can reduce the inhibitory potency of the compounds. The presence of a catechol group at the 1,2 position of the aporphine scaffold is also known to favor dopamine receptor affinity. acs.org

Substitutions at other positions can fine-tune the receptor selectivity and affinity. A series of C11-substituted (R)-aporphines and C11-oxygenated (R)-noraporphines have been synthesized and evaluated. nih.gov For example, changing the N-methyl group of an 11-hydroxyaporphine (B1236028) to a propyl group not only increases the affinity for D2A receptors but also enhances selectivity over other receptors. nih.gov Furthermore, halogenation at the C-3 position has been shown to improve affinity for D1-like receptors, an effect that appears conditional on the presence of a 2-hydroxy group on the aporphine skeleton. acs.org The stereochemistry of the nucleus is also critical; studies on related aporphines have shown that the levorotatory configuration of the 6a carbon is a key functional group for maintaining certain biological activities, such as antiarrhythmic effects. mdpi.com

Ligand-Receptor Interaction Models for Aporphine-Derived Dopamine Agonists

To better understand the SAR of aporphine derivatives, ligand-receptor interaction models have been developed using computational methods. nih.govmdpi.com These models provide insights into the specific molecular interactions that govern the binding of these agonists to dopamine receptors.

For the D2A receptor, modeling has revealed an interaction site that can accommodate both the N-propyl substituent of N-propylnorapomorphine and the C11-ethyl substituent of (R)-11-ethylaporphine. nih.gov This binding model involves a relatively large lipophilic pocket where van der Waals interactions play a significant role. nih.gov

Detailed analyses of the dopamine receptor binding site have identified key amino acid residues involved in ligand interaction. mdpi.com A highly conserved aspartic acid residue (3.32Asp) is crucial for anchoring the protonated nitrogen of the ligand via an ionic interaction. mdpi.com Additionally, a "serine microdomain" involving serine residues at positions 5.42 and 5.43 is important for binding, often through hydrogen bonds with the catechol hydroxyl groups of the aporphine. mdpi.com The binding of a ligand can induce conformational changes in these and other residues, such as 6.48Trp and 6.55His, in a domino-like fashion, a mechanism sometimes referred to as a "rotamer toggle switch". mdpi.com These computational models and pharmacophore maps help to rationalize the observed SAR and guide the design of new ligands with desired selectivity and affinity. nih.govgu.se

Preclinical Pharmacological Investigations

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in characterizing the interaction of a compound with its target receptors. nih.gov These assays, which can be conducted using either membrane homogenates or whole cells, provide crucial data on binding affinity and selectivity. nih.govwikipedia.orgbmglabtech.com

Membrane Homogenate Binding Studies

Membrane homogenate binding studies are a common method to determine a compound's affinity for specific receptors. In these assays, membranes from tissues or cells expressing the receptor of interest are isolated and incubated with a radiolabeled ligand. The ability of the test compound, in this case, R(-)-Norapomorphine, to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50). nih.gov

Studies on R(-)-Norapomorphine and its analogs have provided detailed insights into their interaction with dopamine (B1211576) receptors. For instance, the non-selective dopamine agonist R(-)-propylnorapomorphine (NPA) has been used in these assays to characterize dopamine receptor binding in the dorsal caudate-putamen of rats. researchgate.net Furthermore, research on N-propylnorapomorphine (NPA) in membrane homogenates of bovine anterior pituitary and caudate, as well as rat striatum, has been conducted to understand its binding characteristics. researchgate.net

The affinity of compounds for different dopamine receptor subtypes is a key area of investigation. For example, studies have determined the Ki values of various aporphine (B1220529) derivatives for both D1 and D2 receptors, providing a basis for understanding their structure-activity relationships. researchgate.net The affinity of ligands for the high-affinity state of the D2 receptor is of particular interest, and compounds like (-)-N-Propyl-norapomorphine (NPA) have shown high selectivity for this state. nih.gov

Table 1: Receptor Binding Affinities (Ki) of Selected Aporphine Derivatives This table is interactive. You can sort and filter the data.

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |

|---|---|---|---|

| (-)-6 | - | 328 | - |

| 15 | 116 | - | 151 |

| 18 | 78 | - | 640 |

Data sourced from a study on hybridized aporphine compounds. researchgate.net

Cell-Based Receptor Activation Assays

Cell-based receptor activation assays offer a more holistic view of a compound's functional activity at a receptor. europeanpharmaceuticalreview.com These assays measure the cellular response following receptor activation, such as changes in second messenger levels or protein recruitment. europeanpharmaceuticalreview.comnih.gov They are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov

For dopaminergic compounds, these assays can be used to assess activation of D2 and D3 receptors. rug.nl For example, the ability of a compound to stimulate G-protein coupling or β-arrestin recruitment can be quantified. rug.nlrug.nl Such functional assays have been employed to evaluate the efficacy of various ligands at dopamine receptor subtypes. rug.nl These methods provide a functional context to the binding affinities determined in membrane homogenate studies. nih.govlicorbio.com

In Vivo Behavioral Models for Dopaminergic Activity in Animal Studies

Animal models are indispensable for understanding the physiological and behavioral effects of dopaminergic compounds. These models allow for the investigation of complex behaviors that are modulated by the dopamine system.

Assessment of Stereotyped Behavior

Stereotyped behaviors are repetitive, unvarying, and seemingly functionless actions that can be induced by dopamine agonists. nih.gov These behaviors, such as sniffing, gnawing, and licking in rodents, are considered a reliable indicator of central dopamine receptor stimulation, particularly D2 receptors. nih.gov

The administration of dopamine agonists like apomorphine (B128758) into the corpus striatum of rats has been shown to induce stereotyped behavior. nih.gov Studies have observed that systemic or intrastriatal administration of apomorphine can lead to repetitive behaviors like stereotyped sniffing. nih.gov The intensity and nature of the stereotyped behavior can provide insights into the potency and efficacy of the dopamine agonist being studied. These models are frequently used to screen for compounds with potential antipsychotic or anti-Parkinsonian activity.

Locomotor Activity Modulation in Animal Models

Dopamine plays a critical role in the regulation of locomotor activity. nih.gov Dopamine agonists typically increase locomotor activity at lower doses, while higher doses can lead to stereotyped behaviors that may interfere with locomotion. nih.gov The modulation of locomotor activity is a key measure of a compound's central dopaminergic effects. nih.govpsu.edu

Studies in rats have shown that dopamine agonists can reverse the akinesia (lack of movement) induced by reserpine, a drug that depletes dopamine stores. rug.nl The ability of a compound to increase locomotor activity in these models is indicative of its postsynaptic dopamine receptor agonist properties. rug.nl Furthermore, the effects of dopamine agonists on locomotor activity can be assessed in various brain regions, such as the nucleus accumbens, to pinpoint the specific neural circuits involved. nih.gov Research has also explored how selective stimulation of D1 or D2 receptors in the dorsal caudate-putamen can increase locomotor activity in preweanling rats. researchgate.net

Dopamine Autoreceptor Modulation

Dopamine autoreceptors are presynaptic receptors that regulate the synthesis and release of dopamine, providing a negative feedback mechanism. wikipedia.orgnih.gov Compounds that act on these autoreceptors can modulate dopamine neurotransmission. Agonists at dopamine autoreceptors typically decrease the firing rate of dopamine neurons and inhibit dopamine release. nih.gov

The presynaptic localization of D1-like (Dop1R1) and D2-like (Dop2R) receptors on dopamine neurons suggests a dual feedback regulation system. elifesciences.org The effects of compounds on dopamine autoreceptors can be studied by measuring changes in dopamine release or by observing behavioral effects associated with altered dopaminergic tone. For example, apomorphine-induced activation of dopamine receptors has been shown to modulate the expression of certain growth factors in astrocytic cultures, which can, in turn, affect the survival of dopaminergic neurons. nih.gov Understanding how a compound like R(-)-Norapomorphine hydrobromide interacts with these autoreceptors is crucial for a complete understanding of its pharmacological profile.

Investigational Applications in Animal Models of Neurological Conditions (conceptual, not therapeutic efficacy)

The utility of R(-)-Norapomorphine hydrobromide in preclinical research extends to its application in various animal models of neurological disorders. nih.govnih.govsemanticscholar.org These models are crucial for understanding disease mechanisms and for the initial stages of developing new therapies. nih.govnih.gov The primary conceptual application of R(-)-Norapomorphine in this context is not to demonstrate therapeutic efficacy but to serve as a sophisticated research tool for investigating the pathophysiology of the dopaminergic system. nih.govlu.se

Animal models for neurodegenerative conditions, particularly Parkinson's disease (PD), are well-established and diverse. nih.govnih.govdovepress.com These models are often created using specific neurotoxins, such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of PD. nih.govdovepress.comfrontiersin.orgjneurosci.org In these models, R(-)-Norapomorphine and its derivatives are used to probe the functional status of dopamine receptors.

A significant conceptual use involves radiolabeled forms of the compound, such as [¹¹C]-N-propyl-norapomorphine ([¹¹C]NPA), in positron emission tomography (PET) studies. nih.govnih.gov This technique allows for the non-invasive, in vivo visualization and quantification of dopamine receptors in the brains of living animals. nih.gov The particular value of an agonist radioligand like [¹¹C]NPA lies in its preferential binding to the high-affinity state of the D2-like dopamine receptors (D2 and D3). nih.govnih.gov Dopamine receptors can exist in two states: a high-affinity state, which is functionally active and coupled to G-proteins, and a low-affinity state. nih.govnih.gov Antagonist radioligands typically cannot distinguish between these two states. core.ac.uk

In animal models of psychosis and Parkinson's disease, alterations in the number of high-affinity D2/D3 receptors have been observed. core.ac.ukresearchgate.net Therefore, using [¹¹C]NPA in these models allows researchers to investigate changes in the functional population of these receptors, providing insights into the neurochemical adaptations that occur in response to dopamine depletion or other pathological processes. nih.govresearchgate.net For instance, studies in animal models have used [¹¹C]NPA to explore the effects of dopamine-releasing agents like amphetamine. A greater displacement of [¹¹C]NPA compared to antagonist radioligands after an amphetamine challenge suggests that the agonist radioligand is more sensitive to changes in endogenous dopamine levels, reflecting its binding to the high-affinity state. nih.govresearchgate.net

These investigational applications are conceptual because they aim to understand the underlying receptor neurobiology in a disease state rather than to treat the symptoms of the model. The findings help to characterize the model itself and to explore the mechanisms of neurodegeneration and compensation within the dopaminergic system. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Binding Affinity of Norapomorphine (B1212033) and Related Compounds for Dopamine Receptors

This table summarizes the in vitro binding affinities (Ki or Kd values) of R(-)-Norapomorphine (NPA) and a related compound for different dopamine receptor subtypes. Lower values indicate higher binding affinity.

Table 2: Conceptual Findings in Animal Models Using Dopamine Agonist Radioligands

This table outlines key conceptual findings from preclinical studies using dopamine agonist radioligands like [¹¹C]NPA in animal models to investigate dopamine receptor properties.

Biochemical Pathways and Metabolism Preclinical/in Vitro Focus

Enzymatic N-Demethylation Pathways Yielding Norapomorphine (B1212033)

R(-)-Norapomorphine is a primary metabolite of apomorphine (B128758), formed through an N-demethylation reaction. This process is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. wikipedia.orgresearchgate.net In vitro studies using human liver microsomes and recombinant CYP isoforms have identified several specific enzymes responsible for this biotransformation.

Table 1: Cytochrome P450 Isoforms Involved in N-Demethylation of Apomorphine

| Enzyme | Role | Reference |

|---|---|---|

| CYP2B6 | Confirmed catalyst of N-demethylation | drugbank.comdrugbank.com |

| CYP2C8 | Confirmed catalyst of N-demethylation | drugbank.comdrugbank.com |

| CYP3A4 | Confirmed catalyst of N-demethylation | drugbank.comdrugbank.com |

| CYP3A5 | Confirmed catalyst of N-demethylation | drugbank.comdrugbank.com |

Oxidative Metabolic Pathways in In Vitro Systems

The aporphine (B1220529) scaffold, characterized by its catechol moiety, is susceptible to oxidation. Apomorphine is known to undergo auto-oxidation, a process that contributes significantly to its metabolism alongside enzymatic pathways. wikipedia.orgnih.gov This non-enzymatic oxidation can lead to the formation of quinone-type products. This susceptibility to oxidation is a key feature of the molecule's chemistry. researchgate.netrug.nl In vitro studies on norepinephrine (B1679862), which also possesses a catechol structure, show that oxidation can lead to the formation of o-quinones, which then undergo further reactions. nih.gov While specific in vitro oxidative studies on norapomorphine are not extensively detailed in the provided literature, its structural similarity to apomorphine suggests it would undergo similar oxidative processes.

Glucuronidation and Sulfation of Aporphine Scaffold (Precursors/Analogs)

Phase II conjugation reactions, specifically glucuronidation and sulfation, are major metabolic pathways for apomorphine and its metabolite, norapomorphine. wikipedia.orgresearchgate.net Following its formation via N-demethylation, norapomorphine is further metabolized into glucuronide and sulfate (B86663) conjugates. pom.go.ideuropa.eu These conjugation processes increase the water solubility of the metabolites, facilitating their excretion.

In vitro studies have identified several sulfotransferase (SULT) enzymes responsible for the sulfation of apomorphine, including SULT1A1, SULT1A2, SULT1A3, 1E1, and 1B1. drugbank.com Apomorphine and norapomorphine glucuronides are also major metabolites found in plasma. drugbank.compom.go.id Studies analyzing metabolites in various biological matrices have confirmed the presence of these conjugates. fda.gov For instance, norapomorphine glucuronide and norapomorphine sulfate have been detected in plasma and feces. fda.gov

Table 2: Key Conjugation Metabolites and Enzymes for the Aporphine Scaffold

| Metabolic Process | Enzyme/Metabolite | Description | Reference |

|---|---|---|---|

| Glucuronidation | Apomorphine Glucuronide | Metabolite of apomorphine. | drugbank.com |

| Norapomorphine Glucuronide | Metabolite of norapomorphine, found in plasma and feces. | drugbank.comfda.gov | |

| Sulfation | Apomorphine Sulfate | Major metabolite of apomorphine. | pom.go.id |

| Norapomorphine Sulfate | Metabolite of norapomorphine, found in plasma and feces. | fda.gov | |

| SULT1A1 | Enzyme involved in apomorphine sulfation. | drugbank.com | |

| SULT1A2 | Enzyme involved in apomorphine sulfation. | drugbank.com | |

| SULT1A3 | Enzyme involved in apomorphine sulfation. | drugbank.com | |

| SULT1E1 | Enzyme involved in apomorphine sulfation. | drugbank.com |

Investigating Metabolite Biological Activity (excluding clinical relevance)

The biological activity of the metabolites of apomorphine and norapomorphine has been considered in preclinical contexts. In vitro data and product characteristics suggest that the primary metabolites formed through conjugation—the glucuronide and sulfate conjugates of both apomorphine and norapomorphine—are not expected to be pharmacologically active. pom.go.ideuropa.eueuropa.eu This indicates that the Phase II metabolic processes of glucuronidation and sulfation serve as detoxification pathways, effectively inactivating the parent compounds and facilitating their elimination from the body.

Role As a Research Ligand and Biochemical Probe

Development of Radioligands for Neuroimaging Research

The structural backbone of norapomorphine (B1212033) has been fundamental in the development of radiolagands for neuroimaging techniques. nih.gov By labeling norapomorphine derivatives with positron-emitting isotopes like carbon-11, researchers have created powerful probes to visualize and quantify dopamine (B1211576) receptors in the living brain. nih.govnih.gov A prominent example is the synthesis of (-)-N-[(11)C]propyl-norapomorphine, also known as [11C]NPA, from its precursor, R(-)-Norapomorphine. nih.govnih.gov This radioligand is a dopamine D2/D3 receptor agonist. nih.gov The development of such agonist radiotracers is crucial because they offer the potential to investigate the functional state of receptors, a dimension not accessible with antagonist radioligands. nih.govmdpi.com

The synthesis of [11C]NPA involves reacting norapomorphine with [11C]propionyl chloride followed by a reduction step. nih.gov Another method involves the N-methylation of norapomorphine hydrobromide using [11C]CH3I. nih.gov These radiolabeling processes have enabled the production of tracers with high specific activity, suitable for PET studies. nih.govnih.gov The high affinity of these aporphine (B1220529) agonists for the high-affinity state of the D2 receptor makes them particularly valuable for exploring phenomena related to dopamine supersensitivity and changes in the ratio of high- to low-affinity receptor states. mdpi.com

Radiolabeled derivatives of norapomorphine, most notably [11C]NPA, have been extensively used in Positron Emission Tomography (PET) studies in animal models to investigate D2 dopamine receptors. nih.govnih.gov PET imaging with [11C]NPA allows for the non-invasive assessment and quantification of these receptors in vivo. nih.gov

Studies in rodents and non-human primates have demonstrated the efficacy of [11C]NPA as a PET tracer. nih.gov In rodent biodistribution studies, [11C]NPA showed high uptake in D2 receptor-rich regions, such as the striatum. nih.gov The specificity of this binding was confirmed in pretreatment studies, where the administration of haloperidol (B65202), a D2 receptor antagonist, significantly reduced the tracer's uptake in the striatum. nih.gov

In baboons, PET studies with [11C]NPA revealed rapid uptake in the brain and clear localization in the striatum. nih.govnih.gov The ratio of radioactivity in the striatum compared to the cerebellum (a region with low D2 receptor density) is a key measure of specific binding. These studies reported some of the highest striatum-to-cerebellum ratios observed with a D2 agonist radiotracer, underscoring the promise of [11C]NPA for probing D2 receptors in vivo. nih.gov

| Animal Model | Measurement | Region | Finding | Source |

|---|---|---|---|---|

| Rodent | Striatum/Cerebellum Ratio (at 30 min) | Striatum | 3.4 | nih.gov |

| Rodent | Striatum/Cerebellum Ratio (at 60 min) | Striatum | 4.4 | nih.gov |

| Rodent (with Haloperidol pretreatment) | Striatum/Cerebellum Ratio (at 30 min) | Striatum | 1.3 | nih.gov |

| Baboon | Striatum/Cerebellum Ratio (at 45 min) | Striatum | 2.86 ± 0.15 | nih.gov |

| Baboon (with Haloperidol pretreatment) | Striatum/Cerebellum Ratio (at 45 min) | Striatum | 1.29 | nih.govnih.gov |

Autoradiography is a technique used to visualize the distribution of radiolabeled substances within a tissue sample. In neurotransmitter receptor mapping, this involves labeling receptors in thin tissue sections with a radioactive ligand. nih.govnih.gov R(-)-Norapomorphine derivatives, labeled with isotopes like tritium (B154650) (3H), such as [3H]N-n-propylnorapomorphine ([3H]NPA), are used for in vitro receptor autoradiography. nih.gov

This in vitro method offers several advantages over in vivo labeling. nih.gov It allows for high anatomical resolution and the precise control of experimental conditions, such as ion concentrations and the presence of nucleotides, which can influence ligand binding. nih.gov Researchers can label slidemounted tissue sections, wash away non-specifically bound ligand to reduce background noise, and then expose the sections to film or digital imagers to reveal the precise location and density of the target receptors. nih.gov This technique has been instrumental in mapping the distribution of dopamine receptors in various brain regions. nih.gov The use of tritiated norapomorphine derivatives has allowed for detailed examination of D2 receptor localization in areas like the striatum. nih.gov

Use in Investigating Endogenous Dopamine Competition at Receptor Sites

A significant application of R(-)-Norapomorphine-based radioligands is the in vivo measurement of fluctuations in synaptic dopamine levels. nih.gov Because [11C]NPA is a D2 receptor agonist, its binding is theoretically more sensitive to competition from the brain's own dopamine compared to D2 receptor antagonist radioligands like [11C]raclopride. nih.govresearchgate.net This increased vulnerability allows researchers to use [11C]NPA to detect changes in endogenous dopamine release following a pharmacological challenge, such as the administration of amphetamine, which is known to increase synaptic dopamine. nih.gov

Comparative PET studies in humans have been conducted to evaluate the relative sensitivity of [11C]NPA and [11C]raclopride to amphetamine-induced dopamine release. nih.gov In these studies, a baseline PET scan is performed, followed by a second scan after amphetamine administration. The reduction in the radioligand's binding potential (BPND) between the two scans provides an index of dopamine release. nih.gov Results consistently show that amphetamine causes a greater percentage decrease in the binding of [11C]NPA than in the binding of [11C]raclopride in the striatum. nih.gov This suggests that agonist radiotracers like [11C]NPA are more effective probes for detecting acute changes in endogenous dopamine. nih.govresearchgate.net

| Striatal Region | Radioligand | % Reduction in BPND (mean ± SD) | Source |

|---|---|---|---|

| Ventral Striatum (VST) | [11C]raclopride | 9.7 ± 4.4% | nih.gov |

| [11C]NPA | 16.0 ± 7.0% | nih.gov | |

| Caudate (CAD) | [11C]raclopride | 8.4 ± 4.2% | nih.gov |

| [11C]NPA | 16.1 ± 6.1% | nih.gov | |

| Putamen (PUT) | [11C]raclopride | 14.7 ± 4.8% | nih.gov |

| [11C]NPA | 21.9 ± 4.9% | nih.gov |

Utility in Understanding Dopamine Receptor Dynamics and States

Dopamine receptors, like other G-protein-coupled receptors (GPCRs), can exist in different conformational states, primarily a high-affinity state for agonists and a low-affinity state. mdpi.comnih.govnih.gov The high-affinity state is coupled to intracellular G-proteins and is considered the functionally active form of the receptor, while the low-affinity state is uncoupled. nih.govnih.govnih.gov Dopamine itself binds preferentially to the high-affinity state under normal physiological conditions. nih.govnih.gov

Antagonist radioligands bind with equal affinity to both states and thus measure the total receptor density (Bmax). nih.gov In contrast, agonist radioligands like R(-)-Norapomorphine derivatives preferentially bind to the high-affinity state. mdpi.comnih.gov This selectivity makes them invaluable tools for specifically probing the population of D2 receptors that are in their functional, G-protein-coupled state. mdpi.comnih.gov

By comparing the Bmax of an agonist tracer like [11C]NPA with that of an antagonist tracer like [11C]raclopride in the same subjects, researchers can estimate the proportion of D2 receptors that are in the high-affinity configuration in vivo. nih.gov One such study in baboons found that the Bmax for [11C]NPA was approximately 79% of the Bmax for [11C]raclopride. nih.govresearchgate.net This finding suggested that a large majority of D2 receptors are configured in a high-affinity state in the living brain. nih.gov The ability to quantify the high-affinity state population is critical for understanding the pathophysiology of diseases like Parkinson's disease and schizophrenia, where alterations in dopamine receptor sensitivity and function are implicated. mdpi.com

Investigational Neurobiological Applications Beyond Dopaminergic Systems

Modulation of Amyloid-Beta Aggregation in In Vitro Studies

A significant area of non-dopaminergic research for R(-)-Norapomorphine hydrobromide involves its potential to interfere with the aggregation of amyloid-beta (Aβ) peptides. researchgate.netmdpi.com The accumulation and aggregation of Aβ into plaques are considered central to the pathology of Alzheimer's disease. researchgate.netfrontiersin.org

Studies have shown that compounds structurally related to R(-)-Norapomorphine hydrobromide, such as apomorphine (B128758), can inhibit the formation of Aβ fibrils in laboratory settings. researchgate.netresearchgate.net These molecules are thought to interfere with the self-assembly of Aβ peptides, particularly the Aβ 1-40 and the more neurotoxic Aβ42 isoforms, by binding to and stabilizing soluble, non-fibrillar forms of the peptide. researchgate.netresearchgate.netnih.gov The mechanism of this inhibition is believed to be related to the 10,11-dihydroxy substitutions on the D ring of the aporphine (B1220529) structure. researchgate.net It has been suggested that the hydrophobic nature of these compounds may enhance their binding affinity to Aβ. researchgate.net

Research indicates that these apomorphine-related compounds can delay the onset of the oligomer-driven nucleation phase of Aβ aggregation. nih.gov Mechanistic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) have provided insights into these interactions at a molecular level. nih.gov For instance, it's been shown that apomorphine can be autoxidized to an o-quinone form, which can then interact with specific amino acid residues of the Aβ42 monomer, such as Lys16 and Lys28. researchgate.netnih.gov Furthermore, NMR studies have suggested that apomorphine interacts with several residues in the Aβ42 monomer, including Arg5, His13, His14, Gln15, and Lys16, which are crucial for the formation of intermolecular β-sheets in Aβ aggregates. researchgate.netnih.gov

Table 1: Investigated Effects of Apomorphine Analogs on Amyloid-Beta Aggregation

| Compound | Effect on Aβ Aggregation | Method of Determination | Reference |

|---|---|---|---|

| Apomorphine | Inhibits Aβ 1-40 fibril formation | Transmission electron microscopy, Thioflavin T (THT) fluorescence, velocity sedimentation | researchgate.net |

| R(-)-Norapomorphine | Interferes with Aβ 1-40 fibrillization and/or Aβ42 oligomerization | Not specified in provided text | researchgate.net |

| Apomorphine | Suppresses Aβ42 aggregation | LC-MS, UV analyses, NMR studies | researchgate.netnih.gov |

Potential Interactions with Other Neurotransmitter Systems

Beyond its influence on amyloid-beta, R(-)-Norapomorphine hydrobromide and its parent compound, apomorphine, have been reported to interact with other neurotransmitter systems, although these interactions are less characterized than their dopaminergic activity.

Apomorphine has been shown to have agonist activity at several serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. drugbank.com The serotonin system is integral to the regulation of mood, sleep, and other physiological processes, and its modulation is a key mechanism of many antidepressant medications. nih.gov The interaction of opioids with the serotonin system is also an area of clinical interest, as some opioids can increase serotonergic activity, potentially leading to serotonin toxicity when combined with other serotonergic drugs. tg.org.au

Additionally, apomorphine exhibits agonist activity at alpha-2A, alpha-2B, and alpha-2C adrenergic receptors. drugbank.com The adrenergic system, which utilizes norepinephrine (B1679862) as a primary neurotransmitter, is involved in a wide range of physiological functions, including the "fight or flight" response. parkinsons.org.ukdrugbank.com Functional interactions between adrenergic and opioid receptors have been reported, with some research suggesting direct receptor-receptor interactions. nih.govnih.gov

Table 2: Reported Interactions of Apomorphine with Non-Dopaminergic Neurotransmitter Systems

| Neurotransmitter System | Receptor Subtype | Reported Action | Reference |

|---|---|---|---|

| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C | Agonist | drugbank.com |

| Adrenergic | Alpha-2A, Alpha-2B, Alpha-2C | Agonist | drugbank.com |

These preliminary findings suggest that the neurobiological profile of R(-)-Norapomorphine hydrobromide may be more complex than previously understood. Further research is needed to fully elucidate the significance of these non-dopaminergic interactions and their potential therapeutic implications.

Future Directions in R Norapomorphine Research

Elucidation of Novel Signaling Pathways Mediated by Dopamine (B1211576) Receptor Agonism

The classical view of dopamine receptor signaling involves the activation of G-protein-coupled pathways, leading to either an increase (D1-like receptors) or decrease (D2-like receptors) in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov However, a more nuanced understanding has emerged, revealing that dopamine receptors also signal through G-protein-independent mechanisms, notably involving the adaptor protein β-arrestin. nih.govnih.govnih.govacs.org This has introduced the concept of "biased agonism" or "ligand-directed signaling," where a ligand can preferentially activate one signaling cascade over another. nih.govnih.govacs.orgd-nb.info

Future research will focus on dissecting these parallel signaling pathways. For instance, studies suggest that for conditions like Parkinson's disease, shifting the signaling balance of D2 receptors toward the β-arrestin pathway could offer therapeutic benefits for motor symptoms without inducing the common side effect of dyskinesia, which is linked to overactivation of the G-protein pathway. nih.gov R(-)-Norapomorphine, as a dopamine agonist, serves as a critical scaffold for developing new chemical entities to probe these pathways. The goal is to design biased agonists that selectively activate the therapeutically relevant cascade while avoiding those that lead to adverse effects. nih.gov

Further investigation into the downstream effects of D1 receptor activation is also a priority. The phosphorylation of the protein DARPP-32 is a key event in D1 receptor signaling within striatonigral neurons, and understanding its modulation is crucial. frontiersin.org The development of novel radiolabeled agonists derived from the norapomorphine (B1212033) structure will be instrumental in characterizing the specific intracellular pathways they trigger, providing a clearer picture of their potential therapeutic actions and liabilities. d-nb.info

Design and Synthesis of Highly Selective Dopamine Receptor Subtype Ligands

A significant challenge in dopamine receptor pharmacology is the high degree of structural similarity among the receptor subtypes, particularly between the D2 and D3 receptors. nih.gov This homology makes the design of highly selective ligands difficult, yet such selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes. nih.govresearchgate.net

Future medicinal chemistry efforts will continue to build upon the R(-)-Norapomorphine framework to achieve greater subtype selectivity. Structure-activity relationship (SAR) studies on N-substituted norapomorphine analogs have already provided insights into the structural features required for affinity at D1 and D2 receptors. dntb.gov.uanih.gov For example, modifications such as deleting the 10-hydroxy group or adding an ether at the 2-position of the aporphine (B1220529) core have been shown to enhance D2 receptor potency and selectivity. researchgate.net

The development of ligands with high selectivity for the D3 receptor is a particularly active area of research, with promising therapeutic potential for a variety of neuropsychiatric conditions. nih.gov Researchers are designing novel compounds based on existing D3-preferring agonists like pramipexole, aiming to create agents with high potency and selectivity. nih.gov While truly selective D2 or D3 agonist radioligands have been difficult to obtain, they remain a critical goal for both therapeutic development and as tools for pharmacological investigation. researchgate.net The ultimate objective is to synthesize a new generation of dopamine receptor ligands with precisely tailored selectivity profiles, enabling the targeted modulation of specific neuronal circuits implicated in disease. uni-duesseldorf.derug.nl

Exploration of Polypharmacology and Multi-Target Ligand Design

For complex multifactorial disorders such as schizophrenia or Parkinson's disease, modulating a single target is often insufficient to achieve a comprehensive therapeutic effect. nih.govnih.gov This has led to a growing interest in polypharmacology—the concept of designing single chemical entities, or multi-target-directed ligands (MTDLs), that can interact with multiple biological targets simultaneously. nih.govnih.govwiley.com

R(-)-Norapomorphine's aporphine scaffold is a valuable starting point for developing such MTDLs. A key strategy involves combining dopamine receptor agonism with activity at other relevant receptors, such as serotonin (B10506) receptors. nih.govnih.gov For schizophrenia, ligands that combine D2 receptor antagonism with modulation of 5-HT1A and 5-HT2A receptors may offer improved efficacy against a broader range of symptoms with a better safety profile compared to highly selective D2 antagonists. nih.govnih.gov Similarly, for Parkinson's disease, MTDLs that combine dopamine agonism with adenosine A2A receptor antagonism are being explored. acs.org

The design of these multi-target agents is a complex endeavor, requiring a balance between desired activities and the avoidance of unwanted off-target interactions that could lead to side effects. nih.govpublisherspanel.com Computational approaches, including predictive bioactivity modeling and adaptive design algorithms, are becoming increasingly powerful tools for navigating this complexity and rationally designing ligands with specific polypharmacological profiles. nih.govscielo.org.mx This approach moves beyond the "one-drug, one-target" paradigm towards a more holistic strategy for treating complex diseases. d-nb.info

Advanced Preclinical Models for Mechanistic Insights

To fully understand the therapeutic potential and underlying mechanisms of R(-)-Norapomorphine and its derivatives, sophisticated preclinical models are essential. These models allow for the investigation of drug action in a context that more closely resembles human physiology and pathophysiology.

One powerful technique is Positron Emission Tomography (PET) imaging using agonist radioligands. For example, [11C]NPA ((-)-N-[11C]Propyl-norapomorphine), a derivative of norapomorphine, is used to non-invasively study the high-affinity state of D2 receptors in the living brain. nih.govnih.gov This allows researchers to observe changes in dopamine levels and receptor status in real-time, providing critical insights into drug-target engagement and the neurochemical effects of new compounds. nih.gov

To dissect the relative contributions of central versus peripheral dopamine receptor signaling, researchers are developing novel pharmacological tools. These include D2-like receptor agonists that have been chemically modified to limit their ability to cross the blood-brain barrier. diabetesjournals.orgnih.gov By comparing the effects of these peripherally-restricted compounds with their brain-penetrant counterparts, scientists can disentangle the metabolic and neurological effects mediated by central and peripheral receptors. diabetesjournals.orgnih.gov

Furthermore, transgenic animal models, such as those that overexpress proteins like α-synuclein, are used to replicate aspects of neurodegenerative diseases like Parkinson's. rug.nl In vivo microdialysis in freely moving rodents is another valuable technique that allows for the direct measurement of neurotransmitter levels, such as dopamine, in specific brain regions following drug administration. rug.nl More recent and novel approaches include the use of fecal matter transplants from patients with psychiatric illnesses like schizophrenia into germ-free mice. mdpi.com These "gut-brain axis" models have demonstrated that gut microbiota can influence brain function and behavior, in part by modulating pathways related to neuroactive ligand-receptor interactions, offering a new frontier for understanding the systemic effects of dopamine agonists. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.